REACTION_CXSMILES
|
[S:1]([C:4]1[NH:5][CH:6]=[CH:7][CH:8]=1)[C:2]#N.[Br:9][CH2:10]CBr.O=O.C[O-].[Na+]>O.CCOCC.CO>[Br:9][CH2:10][CH2:2][S:1][C:4]1[NH:5][CH:6]=[CH:7][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
S(C#N)C=1NC=CC1
|
Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
sodium methoxide
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
to stir cold
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the ether extracts washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue which on chromatography on silica gel using a hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCSC=1NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |